molecular formula C19H25N5O B4411966 4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one

4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one

Cat. No. B4411966
M. Wt: 339.4 g/mol
InChI Key: RSAALYNXBSQHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The compound acts as an inhibitor of various enzymes and receptors such as acetylcholinesterase, monoamine oxidase, and N-methyl-D-aspartate (NMDA) receptors. The inhibition of these targets leads to the modulation of neurotransmitter levels, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
The compound has been found to modulate various neurotransmitters such as acetylcholine, dopamine, and serotonin. Additionally, the compound has been shown to exhibit antioxidant and anti-inflammatory properties. These effects may contribute to the observed therapeutic potential of the compound.

Advantages and Limitations for Lab Experiments

The compound has several advantages in lab experiments, including its relatively low toxicity and high solubility in organic solvents. However, the compound's limited stability and reactivity may pose challenges in certain experimental settings.

Future Directions

There are several future directions for research on this compound. One potential avenue is the exploration of its potential as a therapeutic agent in the treatment of other diseases such as Parkinson's disease and depression. Additionally, further studies may be conducted to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-(4-methylbenzyl)piperazin-2-one is a promising chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential as a therapeutic agent.

Scientific Research Applications

The compound has been found to have potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. Studies have shown that the compound exhibits inhibitory effects on certain enzymes and receptors that are involved in the progression of these diseases.

properties

IUPAC Name

4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-[(4-methylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-5-7-16(8-6-14)12-23-9-10-24(13-17(23)25)19-20-11-15(2)18(21-19)22(3)4/h5-8,11H,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAALYNXBSQHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2=O)C3=NC=C(C(=N3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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